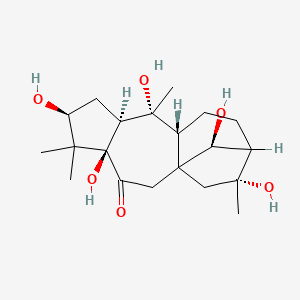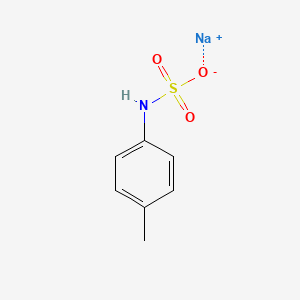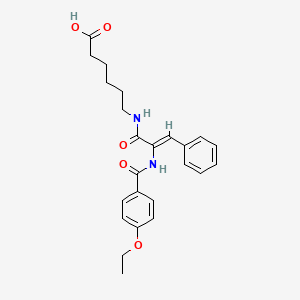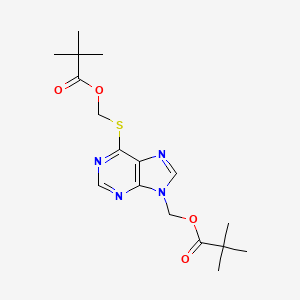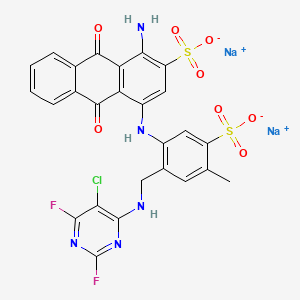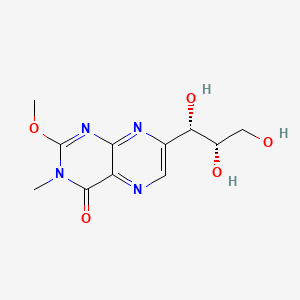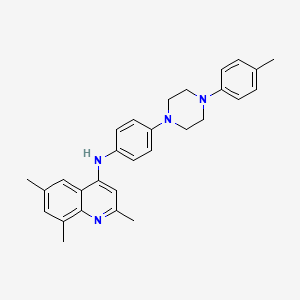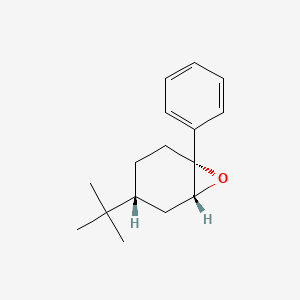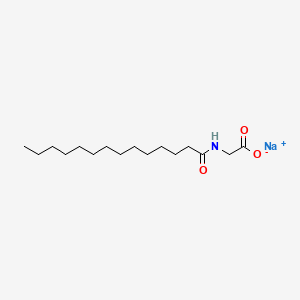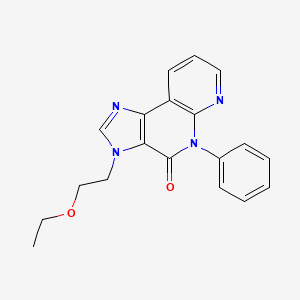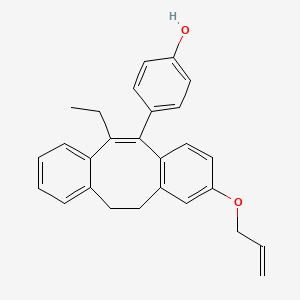
p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol: is a complex organic compound that belongs to the class of dibenzo[a,e]cyclooctenes. This compound is characterized by its unique structure, which includes an allyloxy group, an ethyl group, and a phenol group attached to a dibenzo[a,e]cyclooctene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzo[a,e]cyclooctene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo[a,e]cyclooctene core.
Introduction of the Allyloxy Group: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with a suitable nucleophile in the presence of a base.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using an ethyl halide and a strong base.
Phenol Functionalization: The phenol group is introduced through a hydroxylation reaction, where a hydroxyl group is added to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the double bonds in the dibenzo[a,e]cyclooctene core to single bonds, altering the compound’s structure and reactivity.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the dibenzo[a,e]cyclooctene core.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: It can be incorporated into polymers to impart specific properties such as flexibility and thermal stability.
Biology
Bioconjugation: The compound can be used to label biomolecules, aiding in the study of biological processes.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutics: The compound’s reactivity and functional groups make it a potential therapeutic agent for various diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Polymer Production: The compound can be used in the production of specialty polymers with unique properties.
Coatings: It can be used in coatings to provide specific functionalities such as corrosion resistance and UV protection.
作用機序
The mechanism of action of p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target molecules, while the allyloxy and ethyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- p-(2-(Methoxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol
- p-(2-(Propoxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol
- p-(2-(Butoxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol
Uniqueness
The unique combination of the allyloxy group, ethyl group, and phenol group in p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol imparts specific chemical properties and reactivity that are not observed in similar compounds. This makes it particularly valuable in applications where these properties are desired.
特性
CAS番号 |
85850-87-9 |
|---|---|
分子式 |
C27H26O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
4-[(2Z)-3-ethyl-14-prop-2-enoxy-2-tricyclo[10.4.0.04,9]hexadeca-1(12),2,4,6,8,13,15-heptaenyl]phenol |
InChI |
InChI=1S/C27H26O2/c1-3-17-29-23-15-16-26-21(18-23)10-9-19-7-5-6-8-25(19)24(4-2)27(26)20-11-13-22(28)14-12-20/h3,5-8,11-16,18,28H,1,4,9-10,17H2,2H3/b27-24- |
InChIキー |
RQYHNYFQKRPPOT-PNHLSOANSA-N |
異性体SMILES |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC=C)\C4=CC=C(C=C4)O |
正規SMILES |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC=C)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


